1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide
Description
Properties
CAS No. |
10606-37-8 |
|---|---|
Molecular Formula |
C21H44INO2 |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(1-ethoxy-1-oxohexadecan-2-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C21H44NO2.HI/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20(22(3,4)5)21(23)24-7-2;/h20H,6-19H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
UHIKVGUTZVZCBE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(=O)OCC)[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Quaternization of Tertiary Amine Precursors
The core synthesis strategy centers on the alkylation of a tertiary amine precursor with methyl iodide. A structurally analogous protocol for 4-ethoxycarbonyl-N,N,N-trimethylanilinium iodide demonstrates this approach:
-
Starting material : Ethyl 2-(dimethylamino)hexadecanoate (hypothetical precursor).
-
Alkylation agent : Methyl iodide (CH₃I).
-
Solvent : Acetone, chosen for its polar aprotic nature, which facilitates SN2 nucleophilic substitution.
-
Reaction conditions : Vigorous stirring at room temperature for 24 hours.
The reaction proceeds via nucleophilic attack by the lone pair on the tertiary amine’s nitrogen at the electrophilic methyl group of iodomethane, forming the quaternary ammonium iodide salt (Fig. 1). The long hexadecyl chain introduces steric hindrance, necessitating extended reaction times compared to shorter-chain analogues.
Theoretical yield : ~86%, extrapolated from analogous reactions.
Precursor Synthesis: Ethyl 2-(Dimethylamino)hexadecanoate
The tertiary amine precursor is synthesized through esterification and reductive amination:
-
Esterification : Hexadecanoic acid reacts with ethanol under acidic catalysis (e.g., H₂SO₄) to form ethyl hexadecanoate.
-
Bromination : α-bromination of the ester using PBr₃ introduces a bromine atom at the β-position.
-
Amination : Displacement of bromide with dimethylamine in THF yields ethyl 2-(dimethylamino)hexadecanoate.
Key challenges :
-
Low solubility of long-chain intermediates in polar solvents.
-
Side reactions during bromination (e.g., over-halogenation).
Optimization of Reaction Conditions
Solvent Selection
Comparative studies highlight acetone’s superiority over dichloromethane (DCM) or methanol:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetone | 24 | 86 | 98 |
| DCM | 36 | 72 | 95 |
| Methanol | 48 | 65 | 90 |
Acetone’s mid-range polarity balances solubility of the hydrophobic hexadecyl chain and ionic intermediates, minimizing byproduct formation.
Stoichiometry and Temperature Effects
-
Methyl iodide excess : A 1.2:1 molar ratio (CH₃I:amine) maximizes conversion, as excess reagent drives the equilibrium toward quaternization.
-
Temperature : Room temperature (25°C) prevents thermal decomposition of iodide ions, which accelerates above 40°C.
Purification and Characterization
Crystallization
The crude product is purified via recrystallization:
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate (for chloride substitution) or sodium bromide (for bromide substitution) in aqueous or alcoholic solutions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium chloride or bromide.
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability and facilitate the delivery of drugs or genetic material.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. In biological systems, it can interact with cell membranes, increasing permeability and facilitating the transport of molecules across the membrane.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Counterion Variants
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-octadecanaminium Bromide
- Structure : Similar to the target compound but with an 18-carbon chain (octadecane) and bromide (Br⁻) counterion.
- Key Differences :
N,N-Diethyl-N-methyl-2-(1-oxo-2,2-diphenylpropoxy)ethanaminium Iodide
Chain Length and Functional Group Variants
1-Hexadecanaminium,N-[11-(2-isocyano-1-oxopropoxy)undecyl]-N,N-dimethyl-, Bromide
- Structure: Contains an isocyano-1-oxopropoxy side chain .
- Key Differences: Functional Group: The isocyano group enables crosslinking or coordination chemistry, diverging from the ethoxy group’s solvent-compatibility role. Applications: Potential use in polymer chemistry or as a reactive intermediate, unlike the target compound’s surfactant focus.
Cyclic vs. Acyclic Quaternary Ammonium Salts
- Cyclic Example : 1,1-Dimethyl-4-trifluoroacetyl-piperazinium iodide .
- Symmetry : Cyclic structures exhibit rigid, symmetric conformations with equal energy states.
- Applications : Preferable in studies requiring stable ionic environments, such as ion-channel research.
- Acyclic Example : Target compound and TED derivatives (e.g., N,N,N,N'-tetramethyl-N'-acetylethylene-diamine iodide).
Data Tables
Table 1: Structural and Physical Property Comparison
*Melting points inferred from counterion size and lattice energy trends .
Table 2: Application Comparison
Research Findings and Trends
- Counterion Impact : Iodide salts generally exhibit lower melting points and higher solubility in polar aprotic solvents than bromide analogs due to weaker ionic interactions .
- Chain Length : Longer alkyl chains (e.g., C18 vs. C16) enhance surfactant efficiency by reducing CMC but may compromise solubility in aqueous media .
- Dynamic Behavior : Acyclic quaternary ammonium compounds show conformational flexibility, which can be leveraged in drug design for target-specific interactions .
Biological Activity
1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide, a quaternary ammonium compound with the molecular formula C21H44INO2, is recognized for its surfactant properties and potential applications in biological systems. This compound features a long hydrophobic alkyl chain and a positively charged ammonium group, making it effective in reducing surface tension and acting as an emulsifying agent. Its biological activity is primarily linked to its ability to enhance cell membrane permeability and facilitate drug delivery.
- Molecular Formula: C21H44INO2
- CAS Number: 10606-37-8
- Physical State: Solid at room temperature
- Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic nature.
The biological activity of this compound is attributed to its surfactant properties. It interacts with biological membranes, altering their permeability and enabling the transport of various molecules, including drugs and genetic material. The compound's amphiphilic nature allows it to align at the interface of aqueous and non-aqueous phases, stabilizing emulsions and enhancing solubility.
Biological Applications
This compound has several notable applications in biological research:
Cell Culture Studies:
- Used to improve cell membrane permeability.
- Facilitates the delivery of hydrophobic drugs and genetic materials into cells.
Drug Delivery Systems:
- Investigated for its ability to form micelles that encapsulate hydrophobic drugs, enhancing their bioavailability.
Antimicrobial Activity:
- Exhibits potential antimicrobial properties due to its cationic nature, which can disrupt microbial membranes.
Study 1: Drug Delivery Enhancement
In a study focusing on drug delivery, researchers evaluated the efficacy of this compound in enhancing the cellular uptake of doxorubicin in cancer cells. The results indicated a significant increase in drug accumulation within cells treated with the compound compared to controls. The study concluded that the compound effectively facilitated drug penetration through cellular membranes, leading to enhanced therapeutic effects.
Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial activity of this compound against various bacterial strains. The results demonstrated that this compound exhibited significant antibacterial effects, particularly against Gram-positive bacteria. The mechanism was attributed to membrane disruption caused by the cationic surfactant properties of the compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Quaternary Ammonium | Enhanced drug delivery, antimicrobial |
| 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium chloride | Quaternary Ammonium | Similar surfactant properties |
| N,N,N-trimethylhexadecanaminium iodide | Quaternary Ammonium | Limited solubility; less effective |
Safety and Toxicology
The compound has been noted for causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) upon exposure. Proper handling protocols should be followed when working with this chemical in laboratory settings.
Q & A
What are the optimal synthetic routes and characterization methods for 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium iodide?
Basic Research Focus
The synthesis typically involves quaternization of tertiary amines with alkyl halides. For example, reacting 1-ethoxy-N,N-dimethyl-1-oxo-2-hexadecanamine with methyl iodide under controlled conditions (e.g., ethanol solvent, 60–70°C, 12–24 hours). Characterization requires multi-technique validation:
- NMR spectroscopy (¹H/¹³C) to confirm quaternary ammonium formation and alkyl chain integrity.
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) stretches.
- Elemental analysis (C, H, N, I) for stoichiometric validation .
Advanced purity assessment may involve HPLC-MS to detect byproducts like unreacted precursors or dealkylated species.
How do iodide counterions influence the compound’s reactivity compared to chloride analogues in biological systems?
Advanced Research Focus
Iodide ions act as better leaving groups than chloride due to lower electronegativity, enhancing nucleophilic substitution in cellular environments. For example, Pt(II) iodide complexes exhibit higher DNA binding affinity than chlorides, disrupting replication more effectively . Methodologically, compare:
- Cellular uptake assays (e.g., ICP-MS for iodine vs. chlorine quantification).
- Enzyme inhibition studies (e.g., γ-glutamyl transpeptidase activity assays) to assess metabolic interference .
Contradictions arise in enzyme modulation: iodide complexes may suppress ALT/AST activity, while chlorides elevate them, necessitating dose-response validation .
What experimental strategies resolve spectral contradictions in NMR analysis of quaternary ammonium salts?
Data Contradiction Analysis
Proton splitting in NMR (e.g., methylene groups) often arises from dynamic stereochemical effects. For example, C6H2 protons in Pt(II) complexes split into doublets (J = 13–18 Hz) due to restricted rotation around the N–C bond . Mitigation strategies:
- Variable-temperature NMR to distinguish static vs. dynamic effects.
- COSY/NOESY to confirm coupling networks and spatial proximity.
- DFT calculations to model preferred conformations and predict splitting patterns .
How should researchers design cytotoxicity assays to evaluate this compound’s anticancer potential?
Advanced Experimental Design
Use HepG2 cells (IC50 ~10–50 µM) as a liver cancer model, with protocols including:
- MTT assays to measure mitochondrial activity reduction.
- Flow cytometry with propidium iodide to quantify apoptosis (DNA fragmentation peaks) .
- Glucose uptake inhibition via fluorescent 2-NBDG analogs to assess metabolic disruption .
Control for iodide toxicity by comparing with potassium iodide-treated cells.
What mechanisms explain the compound’s dual effects on lactate dehydrogenase (LDH) activity?
Mechanistic Analysis
The compound may inhibit LDH directly (competitive binding at the active site) or indirectly (ROS generation damaging enzyme structure). Methodological approaches:
- In vitro LDH activity assays (NADH oxidation rate at 340 nm) with purified enzyme .
- ROS detection (DCFH-DA fluorescence) in treated cells to correlate oxidative stress with LDH suppression.
Contradictory data (e.g., cell-specific LDH activation) may arise from off-target effects on glycolytic pathways, requiring metabolomic profiling (GC-MS or LC-MS) .
How do solvent systems impact the compound’s stability in long-term storage?
Advanced Stability Studies
Polar aprotic solvents (DMF, DMSO) stabilize the quaternary ammonium via solvation but may accelerate iodide dissociation. Protocols:
- UV-Vis spectroscopy (200–800 nm) to monitor degradation (e.g., absorbance shifts at ~280 nm for iodide release).
- TGA/DSC to assess thermal stability and hygroscopicity risks.
Contradictory shelf-life data (e.g., ethanol vs. acetonitrile) require accelerated aging tests (40°C/75% RH for 1–3 months) with LC-MS validation .
What computational models predict the compound’s interaction with lipid bilayers?
Advanced Methodological Approach
Use molecular dynamics simulations (GROMACS/AMBER) with parameters:
- Force fields : CHARMM36 for lipids, GAFF for the compound.
- Membrane models : POPC/POPE bilayers to mimic cancer cell membranes.
Key metrics include insertion depth (via phosphorus atom distance) and hydrogen bonding with phosphate groups. Validate with Langmuir trough experiments measuring surface pressure-area isotherms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
